molecular formula C20H22N4O2 B6478899 N-cyclopentyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260911-79-2

N-cyclopentyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B6478899
CAS No.: 1260911-79-2
M. Wt: 350.4 g/mol
InChI Key: VPPADWNULFWUSD-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a synthetic small molecule featuring a 1,2,4-oxadiazole core substituted at position 3 with a 4-methylphenyl group and at position 5 with a pyrrole ring. The pyrrole is further linked to an acetamide moiety with an N-cyclopentyl substituent.

Properties

IUPAC Name

N-cyclopentyl-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-14-8-10-15(11-9-14)19-22-20(26-23-19)17-7-4-12-24(17)13-18(25)21-16-5-2-3-6-16/h4,7-12,16H,2-3,5-6,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPADWNULFWUSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed exploration of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The compound can be characterized by its distinct chemical structure, which includes a cyclopentyl group and a pyrrole ring substituted with an oxadiazole moiety. The synthesis typically involves multi-step reactions that may include:

  • Formation of the Oxadiazole Ring : This is achieved by reacting appropriate aniline derivatives with carboxylic acids or other electrophiles under acidic or basic conditions.
  • Pyrrole Formation : The pyrrole ring is often synthesized through cyclization reactions involving suitable precursors.
  • Final Acetamide Formation : The final step involves acylation to form the acetamide derivative.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can lead to various pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures may induce apoptosis in cancer cells by activating caspase pathways and inhibiting DNA synthesis .

Anticancer Studies

Research has indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For example:

CompoundCell LineIC50 (µM)Mechanism
Compound AA549 (Lung)5.6Apoptosis induction
Compound BC6 (Brain)7.8DNA synthesis inhibition

These findings suggest that N-cyclopentyl derivatives may also possess similar anticancer properties based on structural analogies.

Herbicidal Activity

In addition to anticancer properties, some studies have reported herbicidal activities against various plant species. For instance:

CompoundTarget PlantDosage (g/ha)Inhibition (%)
Compound XBrassica juncea150090
Compound YChenopodium serotinum150085

These compounds demonstrated effective herbicidal activity at specified dosages, indicating potential applications in agricultural settings .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound belongs to a broader class of acetamide derivatives incorporating 1,2,4-oxadiazole and pyrrole motifs. Below is a comparative analysis of its structural and functional features against similar molecules.

Structural Variations and Substituent Effects

Key structural variations among analogs include:

  • Aryl substituents on the oxadiazole ring : Electron-donating (e.g., methyl) vs. electron-withdrawing (e.g., fluoro, chloro) groups.
  • N-substituents on the acetamide : Aliphatic (e.g., cyclopentyl) vs. aromatic (e.g., benzyl, methoxyphenyl) groups.
Table 1: Comparative Structural and Molecular Data
Compound Name Key Substituents (Oxadiazole/Amide) Molecular Formula (Calculated) Molecular Weight (g/mol) Source
N-cyclopentyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide 4-methylphenyl / cyclopentyl C21H24N4O2* 376.45
N-(2-Chlorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide 4-fluorophenyl / 2-chlorobenzyl C20H16ClFN4O2 402.82
2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methylphenyl)acetamide benzodioxol-5-yl / 4-methylphenyl C22H18N4O4 402.41
N-{2-[3-(4-Chlorobenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide 4-chlorobenzoyl / ethyl C23H20ClN3O5 453.88

Electronic and Pharmacokinetic Implications

  • Halogen substituents (e.g., 4-fluorophenyl) : Introduce electron-withdrawing effects and enable halogen bonding, which may enhance target affinity .
  • Aliphatic vs. aromatic N-substituents : Cyclopentyl (aliphatic) increases lipophilicity, favoring membrane permeability, whereas aromatic groups (e.g., benzyl) may improve π-π stacking interactions with aromatic residues in proteins .

Methodological Considerations

Structural characterization of these compounds often employs X-ray crystallography, with tools like SHELX facilitating refinement of crystallographic data . However, the absence of explicit pharmacological data in the provided sources limits direct bioactivity comparisons.

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